2-Chloro-4-(trifluoromethyl)nicotinonitrile

Descripción

Systematic IUPAC Name and Structural Representation

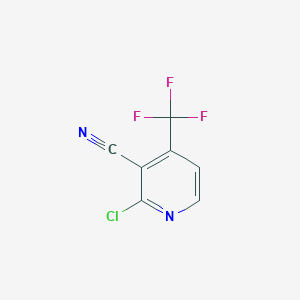

The systematic IUPAC name for 2-chloro-4-(trifluoromethyl)nicotinonitrile is 2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile . This nomenclature follows IUPAC rules for pyridine derivatives, where:

- The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom.

- The nitrile group (-C≡N) is positioned at carbon 3, giving the suffix "-carbonitrile."

- Substituents are numbered to prioritize the lowest possible positional indices. The chlorine atom occupies position 2, and the trifluoromethyl group (-CF₃) is at position 4.

The compound is also recognized by its common name, This compound , where "nicotinonitrile" refers to a pyridine-3-carbonitrile structure.

Structural Representation

- SMILES :

N#CC1=C(Cl)N=CC=C1C(F)(F)F - InChIKey :

FCYFQKPMNQFMKA-UHFFFAOYSA-N - 2D Depiction :

Cl \ N / \ C≡N-C C-CF₃ \ / N

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 896447-72-6 | |

| MDL Number | MFCD14584807 | |

| Synonymous Names | 2-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| European Inventory Number | Not assigned |

These identifiers ensure precise referencing in chemical databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula C₇H₂ClF₃N₂ reflects the composition:

- Carbon (C) : 7 atoms

- Hydrogen (H) : 2 atoms

- Chlorine (Cl) : 1 atom

- Fluorine (F) : 3 atoms

- Nitrogen (N) : 2 atoms

Molecular Weight Calculation

| Element | Atomic Mass (g/mol) | Count | Contribution (g/mol) |

|---|---|---|---|

| C | 12.01 | 7 | 84.07 |

| H | 1.008 | 2 | 2.016 |

| Cl | 35.45 | 1 | 35.45 |

| F | 19.00 | 3 | 57.00 |

| N | 14.01 | 2 | 28.02 |

| Total | 206.556 g/mol |

This matches experimental values reported as 206.55 g/mol.

Substituent Positional Effects on Nomenclature

The positions of substituents on the pyridine ring directly influence the compound’s systematic name:

Nitrile Group Priority :

Chlorine and Trifluoromethyl Groups :

Hypothetical Positional Variations :

- If the trifluoromethyl group were at position 5 instead of 4, the name would become 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile .

- Swapping chlorine and trifluoromethyl positions would yield 4-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile .

Example Comparison Table

| Substituent Positions | Systematic Name |

|---|---|

| 2-Cl, 4-CF₃, 3-CN | 2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile |

| 2-Cl, 5-CF₃, 3-CN | 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile |

| 4-Cl, 2-CF₃, 3-CN | 4-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile |

Propiedades

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYFQKPMNQFMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468668 | |

| Record name | 2-chloro-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896447-72-6 | |

| Record name | 2-chloro-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Precursor Synthesis: 4-(Trifluoromethyl)nicotinic Acid or Derivatives

A common starting point is the synthesis of 4-(trifluoromethyl)nicotinic acid or its derivatives, which can be converted into the nitrile and subsequently chlorinated.

According to patent CN101851193A, 4-(trifluoromethyl)nicotinic acid can be prepared via condensation reactions involving trifluoromethyl-substituted ketones and cyano-containing reagents, catalyzed under controlled conditions. The process involves:

- Reacting (E)-4-amino-1,1,1-trifluorobut-3-en-2-one with cyanoacetamide or similar nitrile sources,

- Using catalysts such as sodium methoxide or potassium hydroxide in methanol or ethanol solvents,

- Maintaining reaction temperatures between 0°C and 100°C with stirring and reflux to promote ring closure and formation of the nicotinic acid core,

- Isolation and purification by crystallization or filtration.

The trifluoromethyl group is introduced early in the synthesis to ensure its stability throughout subsequent steps.

Conversion to 2-Chloro-4-(trifluoromethyl)nicotinonitrile

The critical step is the chlorination at the 2-position of the pyridine ring.

Phosphorus oxychloride (POCl3) is the preferred chlorinating agent, often used in combination with phosphorus pentachloride (PCl5) to enhance chlorination efficiency.

The reaction conditions involve:

- Heating the precursor (4-(trifluoromethyl)nicotinonitrile or related intermediate) with POCl3/PCl5 at temperatures ranging from 0°C to 150°C,

- Reaction times between 1 to 24 hours depending on scale and desired conversion,

- Use of inert atmosphere or reflux setups to control side reactions,

- Mechanical stirring to ensure homogeneity.

This chlorination selectively replaces a hydroxyl or other substituent at the 2-position with chlorine, yielding this compound.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent(s) | Temperature Range (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Formation of nicotinic acid | Sodium methoxide, KOH | Methanol, ethanol | 0 - 100 | 1 - 24 | Catalyzed condensation and cyclization |

| Conversion to nitrile | Dehydrating agents (e.g., POCl3) | POCl3 (also solvent) | 0 - 150 | 1 - 24 | Nitrile formation and chlorination |

| Chlorination at 2-position | POCl3, PCl5 | POCl3 | 0 - 150 | 1 - 24 | Selective chlorination |

Yield and Purity

The overall yield of the chlorination step can reach above 55%, with purity levels exceeding 96% after purification.

The process is optimized for industrial scalability, emphasizing mild reaction conditions and simple workup.

Summary Table of Preparation Method

| Step No. | Reaction Description | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Synthesis of 4-(trifluoromethyl)nicotinic acid | (E)-4-amino-1,1,1-trifluorobut-3-en-2-one, cyanoacetamide, NaOMe/KOH | 0–100°C, 1–24 h, methanol/ethanol solvent | 60-70 | >90 |

| 2 | Conversion to nitrile and chlorination | POCl3, PCl5 | 0–150°C, 1–24 h, reflux | 55-60 | >96 |

Research Findings and Industrial Relevance

The use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents is well-established for pyridine ring chlorination, providing high selectivity and yield.

The trifluoromethyl group remains intact under these conditions, demonstrating the robustness of the synthetic route.

The method avoids harsh conditions that could degrade sensitive functional groups, making it suitable for scale-up.

Mechanical stirring and controlled temperature profiles are critical to avoid side reactions and ensure product purity.

The process has been patented and validated for industrial production, indicating its practical applicability.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted nicotinonitriles.

Reduction: Formation of 2-Chloro-4-(trifluoromethyl)nicotinamines.

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

2-Chloro-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Comparison with Structural Isomers

2-Chloro-6-(trifluoromethyl)nicotinonitrile

- Structure : Chloro and CF₃ groups at positions 2 and 6, respectively.

- Molecular Weight : 206.55 g/mol (vs. identical molecular weight for the target compound, as isomers).

- CAS No.: 386704-06-8.

- Purity : 96% .

- Key Differences : The positional swap of the CF₃ group alters electronic distribution and steric interactions. For example, the para-substituted CF₃ in the target compound may offer distinct reactivity in cross-coupling reactions compared to the meta-substituted isomer .

Comparison Based on Substituent Variations

2-Chloro-4-(dimethylamino)nicotinonitrile

- Structure: Dimethylamino (-N(CH₃)₂) replaces CF₃ at position 4.

- CAS No.: 147992-80-1.

- Molecular Formula : C₈H₈ClN₃.

- Purity : 97% .

- Key Differences: The electron-donating dimethylamino group increases electron density on the pyridine ring, contrasting with the electron-withdrawing CF₃ group. This substitution likely enhances solubility in polar solvents but reduces metabolic stability .

2-Chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)-nicotinonitrile

- Structure : CF₃ replaced by furan and naphthalene groups.

- Synthesis : Prepared via a four-component reaction involving POCl₃, emphasizing divergent synthetic pathways compared to the target compound’s likely Pinner-based route .

- Applications : Extended aromatic systems may improve fluorescence properties or π-π stacking in materials science .

Comparison with Complex Derivatives

2-((1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

- Molecular Weight : 473.817 g/mol (vs. ~206.55 g/mol for the target compound).

- Structure : Additional triazole and phenyl groups introduce steric bulk and hydrogen-bonding capacity.

2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

- CAS No.: 338749-42-1.

- Structure : Sulfanyl (-S-) linker and 4-chlorophenyl group.

- Applications : The sulfur atom could improve redox stability or serve as a hydrogen-bond acceptor in medicinal chemistry .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS No. | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)nicotinonitrile | Not provided | ~206.55* | 2-Cl, 4-CF₃ | - |

| 2-Chloro-6-(trifluoromethyl)nicotinonitrile | 386704-06-9 | 206.55 | 2-Cl, 6-CF₃ | 96% |

| 2-Chloro-4-(dimethylamino)nicotinonitrile | 147992-80-1 | 181.62 | 2-Cl, 4-N(CH₃)₂ | 97% |

| 5-Chloro-6-cyclopropyl-2-hydroxy-...† | 1092352-56-1 | 262.62 | 5-Cl, 6-cyclopropyl, 2-OH, 4-CF₃ | - |

*Calculated based on molecular formula. †Full name: 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile .

Actividad Biológica

2-Chloro-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula CHClFN. It is a derivative of nicotinonitrile, notable for its chlorine and trifluoromethyl substituents on the pyridine ring. These structural features contribute to its unique biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets. This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated inhibition against drug-resistant strains of bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae at low concentrations (0.016 mM) .

- Anticancer Activity : Preliminary research indicates potential cytotoxic effects against several cancer cell lines, including breast (BT-474), cervical (HeLa), and non-small cell lung cancer (NCI-H460) cells. The compound's IC values suggest it may be a promising candidate for further development in cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds. The following table summarizes key similarities and differences:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)nicotinonitrile | Not Available | Different chlorine positioning, affecting reactivity |

| 2-Chloro-3-(trifluoromethyl)nicotinonitrile | Not Available | Varies in biological activity due to structural differences |

| 4-Chloro-2-(trifluoromethyl)nicotinonitrile | Not Available | Potentially distinct pharmacological profiles |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, revealing that it significantly inhibited growth at concentrations as low as 0.016 mM for certain gram-negative bacteria . This suggests strong potential for development as an antimicrobial agent.

- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects on human cancer cell lines using the MTT assay, where this compound showed promising results, particularly against BT-474 cells with an IC value of approximately 0.99 µM . This highlights its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.